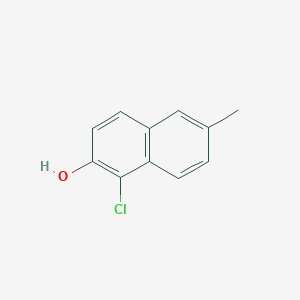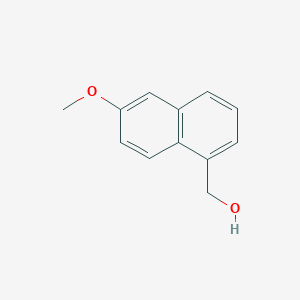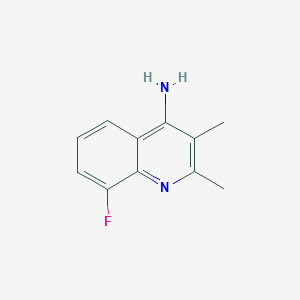
(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylic acid functional group and a methyl substituent at the 3-position. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a β-ketoester or an enamine, using chiral catalysts. This method allows for the selective formation of the ®-enantiomer with high enantiomeric purity. Another method involves the resolution of racemic mixtures using chiral resolving agents, which can separate the ®- and (S)-enantiomers based on their different interactions with the resolving agent .
Industrial Production Methods
Industrial production of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The pathways involved in its mechanism of action can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the ®-compound, with different biological activities.
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, leading to different chemical properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and carboxylic acid substituents.
Uniqueness
®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its ability to interact selectively with biological targets makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3R)-3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)/t11-/m1/s1 |
InChI Key |
BSWJUCUAKIUGQE-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CC2=CC=CC=C2CN1)C(=O)O |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)




![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)



